1-(3-Propoxi-fenil)-2-aminoetan-1-ol

Descripción general

Descripción

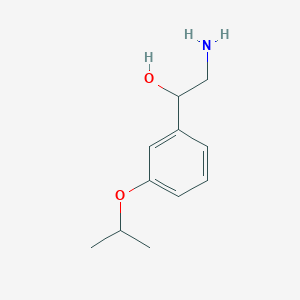

2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Monómeros de Carbonato Cíclico Alifático

Este compuesto sirve como punto de partida para sintetizar monómeros de carbonato cíclico funcionales. Estos monómeros son cruciales para crear polímeros biodegradables con aplicaciones potenciales en productos biomédicos y ecológicos . La síntesis implica una estrategia de dos pasos en la que el grupo amino reacciona con electrófilos para formar intermedios de diol, que luego se ciclan para producir los monómeros.

Desarrollo de Polímeros Biodegradables

Los monómeros de carbonato cíclico derivados de 1-(3-Propoxi-fenil)-2-aminoetan-1-ol pueden polimerizarse para formar polímeros biodegradables. Estos polímeros tienen implicaciones significativas para el desarrollo de materiales de próxima generación que son ambientalmente sostenibles .

Síntesis Farmacéutica

Las transaminasas pueden utilizar este compuesto para sintetizar derivados enantiopuros de 1-fenilpropan-2-amina de tipo fármaco a partir de cetonas proquirales. Este método es ambiental y económicamente favorable para la producción de productos farmacéuticos .

Síntesis Enantioselectiva

El compuesto se puede utilizar como reactivo en la síntesis enantioselectiva de fármacos, como (S)- y ®-dapoxetina, que se utilizan para tratar la eyaculación precoz .

Actividad Biológica

2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Structural Characteristics

The compound possesses several functional groups that contribute to its biological interactions:

- Amino Group : Facilitates hydrogen bonding and interaction with biological macromolecules.

- Propan-2-yloxy Group : Enhances lipophilicity, aiding in membrane permeability.

- Phenyl Ring : Provides a platform for further substitutions that can influence bioactivity.

The biological activity of 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes through competitive or non-competitive mechanisms due to its ability to form hydrogen bonds and electrostatic interactions with active sites.

- Receptor Modulation : It may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

Antioxidant Properties

Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, the antioxidant capacity was evaluated using the ABTS method, revealing promising results in scavenging free radicals (Čižmáriková et al., 2023) .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. For example, structural analogs have shown selective activity against Chlamydia and other pathogens, indicating potential as a lead compound for antibiotic development (Leung et al., 2020) .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in neuropharmacology. Initial studies indicate effects on mood regulation and cognitive enhancement, warranting further investigation into its therapeutic efficacy (BenchChem, 2024).

Case Studies

| Study | Findings |

|---|---|

| Čižmáriková et al. (2023) | Demonstrated significant antioxidant activity using the ABTS method. |

| Leung et al. (2020) | Identified selective antimicrobial activity against Chlamydia and other bacteria. |

| BenchChem (2024) | Explored potential neuropharmacological applications through receptor interactions. |

Synthesis and Derivatives

The synthesis of 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol generally involves multiple steps, including:

- Formation of the Phenolic Intermediate : Reaction of naphthalene derivatives with isopropanol.

- Amine Introduction : Utilization of amines to introduce the amino group.

- Purification : Techniques such as HPLC are employed to ensure purity and yield.

Propiedades

IUPAC Name |

2-amino-1-(3-propan-2-yloxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDNKTOJTQPCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.